An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine
An In-depth Technical Guide to the Chemical Properties and Synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the piperidine derivative, 4-(4-Bromo-phenyl)-1-ethyl-piperidine. This document is intended for a technical audience in the fields of chemical research and drug development, offering detailed protocols and theoretical analysis based on established chemical principles and data from closely related precursors.
Introduction and Compound Profile
4-(4-Bromo-phenyl)-1-ethyl-piperidine is a tertiary amine belonging to the 4-arylpiperidine class of compounds. This structural motif is of significant interest in medicinal chemistry, as it is a key scaffold in a variety of biologically active molecules and approved pharmaceuticals[1]. The presence of a bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.
Core Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(4-bromophenyl)-1-ethylpiperidine | N/A |
| CAS Number | 678996-45-7 | N/A |
| Molecular Formula | C₁₃H₁₈BrN | N/A |
| Molecular Weight | 268.19 g/mol | N/A |
| Canonical SMILES | CCN1CCC(CC1)C2=CC=C(C=C2)Br | N/A |
Synthesis of 4-(4-Bromo-phenyl)-1-ethyl-piperidine
The synthesis of the title compound is most logically achieved through the N-alkylation of its secondary amine precursor, 4-(4-bromophenyl)piperidine. Two primary and robust methods for this transformation are direct alkylation with an ethylating agent and reductive amination with acetaldehyde. This guide will focus on the reductive amination approach due to its mild conditions and high selectivity, which minimizes the risk of over-alkylation common in direct alkylation of amines[2].
Synthesis of the Precursor: 4-(4-Bromophenyl)piperidine
The immediate precursor, 4-(4-bromophenyl)piperidine, can be synthesized in high yield via the catalytic hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine[3].
Experimental Protocol:
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To a solution of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL) and triethylamine (2 mL), add Rh/C catalyst (0.060 g)[3].
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Place the reaction mixture in a hydrogen atmosphere (100 psi) and stir at room temperature for 24 hours[3].
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Upon completion, filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield 4-(4-bromophenyl)piperidine as a white solid (98% yield)[3].
N-Ethylation via Reductive Amination
Reductive amination is a highly efficient one-pot reaction for the formation of amines from a carbonyl compound and an amine[4]. In this proposed synthesis, 4-(4-bromophenyl)piperidine is reacted with acetaldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired tertiary amine. The choice of NaBH(OAc)₃ is critical as it is selective for the reduction of the intermediate iminium ion over the starting aldehyde, preventing the formation of ethanol as a byproduct[2][5].
Experimental Protocol:
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In a round-bottom flask under an inert atmosphere, dissolve 4-(4-bromophenyl)piperidine (1.0 equiv) and acetaldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to accelerate this step[5].
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-(4-bromo-phenyl)-1-ethyl-piperidine.
Physicochemical Properties
The physicochemical properties of 4-(4-Bromo-phenyl)-1-ethyl-piperidine are predicted based on the known properties of its precursor, 4-(4-bromophenyl)piperidine, and the structural contribution of the N-ethyl group.
| Property | Precursor: 4-(4-Bromophenyl)piperidine | Predicted: 4-(4-Bromo-phenyl)-1-ethyl-piperidine | Rationale for Prediction |
| Molecular Weight | 240.14 g/mol [6] | 268.19 g/mol | Addition of a C₂H₄ group. |
| Physical Form | White to yellow solid[3] | Likely a solid or a high-boiling point liquid | Increased molecular weight and van der Waals forces. |
| Melting Point | 144-146 °C | Expected to be lower than the precursor | The N-ethyl group may disrupt crystal packing compared to the N-H group which can form hydrogen bonds. |
| Boiling Point | 307.6±42.0 °C (Predicted) | Expected to be higher than the precursor | Increased molecular weight and size. |
| Solubility | No data available | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Typical for similar organic compounds. |
Spectroscopic and Analytical Characterization
The structural elucidation of 4-(4-Bromo-phenyl)-1-ethyl-piperidine would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the structure and data from the precursor, 4-(4-bromophenyl)piperidine[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals for the ethyl group, specifically a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The signals for the piperidine and bromophenyl protons will be similar to the precursor but may experience slight shifts due to the electronic effect of the N-ethyl group.
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¹³C NMR: The spectrum will show additional signals for the two carbons of the ethyl group. The carbons of the piperidine ring adjacent to the nitrogen will also show a downfield shift compared to the precursor due to the inductive effect of the ethyl group.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of the N-H stretching vibration that would be present in the spectrum of the precursor. Key absorptions will include C-H stretching from the alkyl and aromatic groups, and C-C and C-N stretching vibrations.
Safety and Handling
The safety profile of 4-(4-Bromo-phenyl)-1-ethyl-piperidine is not explicitly established. However, based on the hazard information for the closely related compound 1-(4-Bromophenyl)piperidine, caution should be exercised. The precursor is classified as a skin and eye irritant and may cause respiratory irritation[7][8][9]. Therefore, it is recommended to handle 4-(4-Bromo-phenyl)-1-ethyl-piperidine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Potential Applications
As a derivative of 4-arylpiperidine, this compound holds potential as a building block in drug discovery. The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous central nervous system (CNS) active agents. The bromo-substituent on the phenyl ring allows for further derivatization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for screening against various biological targets.
Conclusion
This technical guide provides a detailed, albeit partially predictive, overview of 4-(4-Bromo-phenyl)-1-ethyl-piperidine. A reliable synthetic route via reductive amination of the readily available precursor has been outlined, and its key physicochemical and spectroscopic properties have been predicted. This information serves as a valuable resource for researchers and scientists interested in the synthesis and application of novel 4-arylpiperidine derivatives in their research and development endeavors.
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